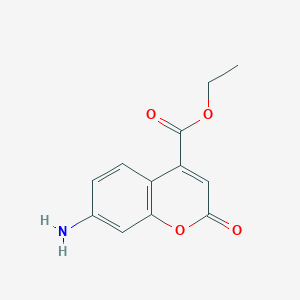
Ethyl 7-aminocoumarin-4-carboxylate
説明
Ethyl 7-aminocoumarin-4-carboxylate, also known as EACC, is a chemical compound that has gained significant attention as a potential tool in various scientific fields. It is a derivative of coumarin, a group of nature-occurring lactones first derived from Tonka beans in 1820 . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .
Synthesis Analysis
The synthesis of coumarin systems, including Ethyl 7-aminocoumarin-4-carboxylate, has been a focus for many organic and pharmaceutical chemists . These methods are carried out in classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures . For instance, 4-aminocoumarin has been prepared by the condensation of primary and secondary amines with 4-chlorocoumarin under reflux in xylene .Molecular Structure Analysis
Coumarins, or benzopyran-2-ones, are a very large and important family of compounds. Their defining structure consists of fused pyrone and benzene rings, with the pyrone carbonyl group at position 2 . Many synthetic coumarins with a type of pharmacophoric groups at C-3, C-4, and C-7 positions have been intensively screened for different biological properties .Chemical Reactions Analysis
Coumarins undergo nucleophilic and electrophilic reactions . The presence of an amino group and enamine carbon enhances their chemical reactivity . For instance, 4-aminocoumarins can be obtained by the reaction of 4-chlorocoumarin with amines in dimethyl sulfoxide (DMSO) .Physical And Chemical Properties Analysis
Coumarin absorbs ultraviolet light at wavelength λ = 320 nm. The exact wavelength and the complete UV spectrum depend on the substituent present . In particular, by observing spectral changes in the presence of alkali and complexing agents, it is possible to obtain information on the hydroxylation pattern in the nucleus .科学的研究の応用
Photoremovable Protecting Groups for Amino Acids
Ethyl substituted coumarin derivatives like Ethyl 7-aminocoumarin-4-carboxylate are used as photoremovable protecting groups for carboxylic acids. These compounds show improved hydrolytic stability and retain good photochemical properties, making them suitable for use in solid-phase peptide synthesis (SPPS) (Weis et al., 2012).
Acid-Base Characteristics in Derivatives
The acidity and basicity of derivatives of the 7-aminocoumarin series, such as Ethyl 7-aminocoumarin-4-carboxylate, depend on steric factors. These characteristics are vital for understanding their chemical behavior in different environments (Kirpichënok et al., 1991).
Liquid Crystalline Properties
Ethyl 7-hydroxycoumarin derivatives, similar to Ethyl 7-aminocoumarin-4-carboxylate, have been studied for their liquid crystalline properties. These studies include the synthesis and characterization of new derivatives to understand their mesomorphic properties (Srinivasa et al., 2018).
Crystal Structure Analysis
The crystal structure of similar compounds like Ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate monohydrate has been analyzed to understand the molecular arrangement and interactions in the solid state, contributing to the understanding of similar structures like Ethyl 7-aminocoumarin-4-carboxylate (Galdámez et al., 2011).
Photophysical Properties
The photophysical properties of derivatives of 7-aminocoumarins, including Ethyl 7-aminocoumarin-4-carboxylate, are influenced by the molecular structure and solvent composition. This has implications in fields like fluorescence and photodynamics (Arbeloa et al., 1994).
Synthesis and Chemical Properties
Ethyl coumarin derivatives, including Ethyl 7-aminocoumarin-4-carboxylate, play an important role in organic synthesis and are used in the production of biologically active compounds. Their synthesis methods and chemical properties have been extensively reviewed (Abdel-Wahab et al., 2015).
Photorelease Mechanisms
7-Substituted coumarin derivatives like Ethyl 7-aminocoumarin-4-carboxylate are utilized in studies exploring the photorelease mechanisms of carboxylic acids in various conditions, providing insights into controlled drug delivery systems (Bassolino et al., 2017).
Solubility and Solvation Analysis
The solubility of 7-aminocoumarins in different solvents has been studied to understand the interactions and solvation dynamics. This information is relevant for the formulation of compounds like Ethyl 7-aminocoumarin-4-carboxylate in various mediums (Farajtabar & Zhao, 2020).
将来の方向性
Given the highly valuable biological and pharmaceutical properties of coumarins, future research will likely continue to explore the synthesis of these heterocycles . This includes the development of various synthetic methodologies for the construction of 4-aminocoumarin derivatives and the investigation of their biological and medicinal applications .
特性
IUPAC Name |
ethyl 7-amino-2-oxochromene-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-2-16-12(15)9-6-11(14)17-10-5-7(13)3-4-8(9)10/h3-6H,2,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCTVTQDTGLRNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)OC2=C1C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-aminocoumarin-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B1380823.png)
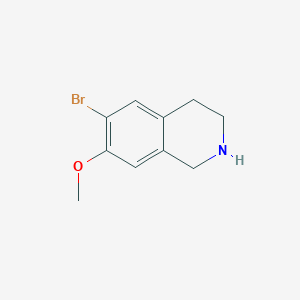
![5-Bromoimidazo[2,1-b][1,3]thiazole-2-carboxylic acid](/img/structure/B1380827.png)
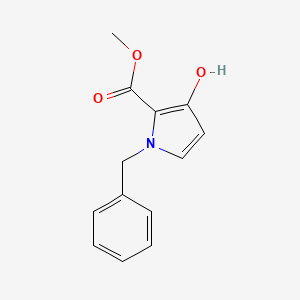
![2-Bromothieno[3,2-c]pyridin-4-amine](/img/structure/B1380830.png)

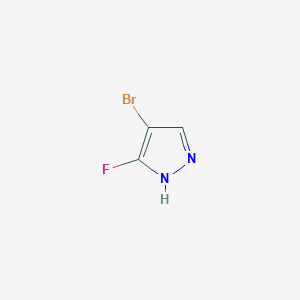

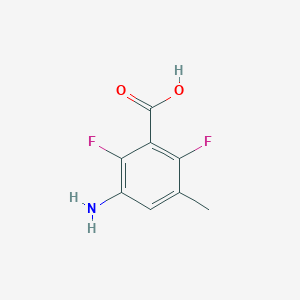
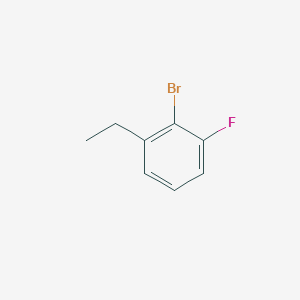
![5-Bromo-1-isopropyl-1h-pyrrolo[2,3-b]pyridine](/img/structure/B1380838.png)
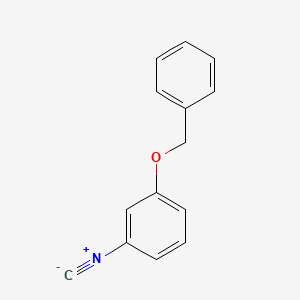
![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1380841.png)